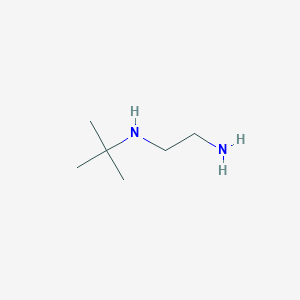

(2-Aminoethyl)(tert-butyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to "(2-Aminoethyl)(tert-butyl)amine" often involves advanced methodologies that aim for enantioselectivity and efficiency. For instance, chiral sulfinamides are pivotal in the stereoselective synthesis of amines and their derivatives, with tert-butanesulfinamide being a gold standard for the asymmetric synthesis of N-heterocycles via sulfinimines, offering a pathway to structurally diverse compounds (Philip et al., 2020).

Molecular Structure Analysis

The molecular structure of "this compound" and related compounds is crucial for understanding their reactivity and properties. Amine-functionalized metal–organic frameworks (MOFs) highlight the significance of amino functionalities in enhancing CO2 capture capabilities due to the strong interaction between CO2 and basic amino functionalities (Lin et al., 2016).

Chemical Reactions and Properties

Reductive amination is a critical reaction involving "this compound" and similar compounds, where aldehydes or ketones react with ammonia or an amine in the presence of a reducing agent. This process is essential for producing primary, secondary, and tertiary alkyl amines, showcasing the versatility and importance of these compounds in synthesis (Irrgang & Kempe, 2020).

Physical Properties Analysis

The physical properties of "this compound" are influenced by its molecular structure, which affects its solubility, boiling point, and reactivity. However, detailed studies specifically focusing on the physical properties of this compound are scarce, emphasizing the need for targeted research in this area.

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under various conditions, and the potential for forming derivatives, are crucial for the application of "this compound" in synthesis and other fields. The application of tert-butanesulfinamide in synthesis highlights the reactivity and utility of similar compounds in producing a wide range of structurally diverse and functionally rich molecules (Philip et al., 2020).

科学的研究の応用

Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines, related to (2-Aminoethyl)(tert-butyl)amine, are used in the asymmetric synthesis of amines. This process is vital for producing a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and more. These compounds have significant potential in asymmetric catalysis (Ellman, Owens, & Tang, 2002).

Synthesis of Amides and Amines : tert-Butanesulfinamide, a related compound, is utilized in the reliable synthesis of various amine structures from simple materials. This methodology is particularly significant for creating compounds used in diverse biological applications, including drug candidates and imaging agents (Xu, Chowdhury, & Ellman, 2013).

Acylation of Amines : tert-Butyl aminocarbonate, another related compound, is used to acylate amines efficiently. This compound's unique properties make it suitable for rapid acylation in both organic and aqueous solutions (Harris & Wilson, 1983; 2009).

Luminescent Properties in Chemistry : In the context of luminescent properties, tris(2-aminoethyl)amine condensed with other compounds has been used to study the luminescent properties of neutral Schiff-base complexes containing lanthanide metal ions (Wong et al., 2004).

Dendrimer Synthesis : Dendrimers, a type of hyperbranched molecule, have been synthesized using compounds derived from this compound. These dendrimers have potential applications in areas like drug delivery and material science (Cheriaa et al., 2006).

Eco-Friendly Chemical Synthesis : An eco-friendly protocol for the protection of amines and amino acids uses di-tert-butyl dicarbonate. This methodology is significant for its minimal environmental impact and chemoselectivity (Nardi et al., 2015).

Carbon Dioxide Adsorption : In the field of carbon capture, amines grafted to mixed oxide surfaces, including compounds related to this compound, are considered promising for CO2 adsorption. This is particularly relevant for environmental applications like carbon capture and conversion (Young & Notestein, 2011).

Catalytic Applications : Certain compounds derived from this compound have been used as catalysts in chemical reactions, demonstrating their potential in various synthetic applications (Chankeshwara & Chakraborti, 2006; Kaul et al., 2004).

特性

IUPAC Name |

N'-tert-butylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2,3)8-5-4-7/h8H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXKYKIDIKVWNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)

![1,3,5-Trimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2496586.png)

![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)

![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)

![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)

![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2496599.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)

![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2496602.png)

![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)